4-(2-Aminopropyl)benzofuran
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Overview
Description
4-(2-Aminopropyl)benzofuran is a synthetic compound belonging to the benzofuran class of chemicals, characterized by a fused benzene and furan ring
Preparation Methods
The synthesis of 4-(2-Aminopropyl)benzofuran typically involves the following steps:
One-pot etherification and dehydrative cyclization: This method involves the reaction of o-hydroxyacetophenones under basic conditions to form the benzofuran ring.
Dehydrative cyclization of o-hydroxybenzyl ketones: This approach uses o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones to form the benzofuran structure.
Transition-metal catalysis: Aryl acetylenes can be cyclized using transition-metal catalysts to produce benzofuran derivatives.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
4-(2-Aminopropyl)benzofuran undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(2-Aminopropyl)benzofuran has a wide range of scientific research applications, including:
Mechanism of Action
4-(2-Aminopropyl)benzofuran acts as a releasing agent of monoamines such as dopamine, norepinephrine, and serotonin. This action increases the concentration of these neurotransmitters in the synaptic cleft, leading to stimulating and euphoric effects . The compound interacts with various neurotransmitter transporters and receptors, including the serotonin 5-HT2B receptor .
Comparison with Similar Compounds
4-(2-Aminopropyl)benzofuran is similar to other compounds in the benzofuran and phenethylamine classes, such as:
6-(2-Aminopropyl)benzofuran (6-APB): Known for its empathogenic and psychoactive properties.
5-(2-Aminopropyl)benzofuran (5-APB): Another psychoactive compound with similar effects.
Despite these similarities, this compound has unique structural features and pharmacological profiles that distinguish it from other compounds in its class.
Properties
CAS No. |
286834-83-1 |
---|---|
Molecular Formula |
C11H13NO |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
1-(1-benzofuran-4-yl)propan-2-amine |
InChI |
InChI=1S/C11H13NO/c1-8(12)7-9-3-2-4-11-10(9)5-6-13-11/h2-6,8H,7,12H2,1H3 |
InChI Key |
XROLBZOMVNMIFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=C2C=COC2=CC=C1)N |
Origin of Product |
United States |
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